molecular formula C18H14N2O B3094022 (S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole CAS No. 1252576-13-8

(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Cat. No.: B3094022
CAS No.: 1252576-13-8
M. Wt: 274.3 g/mol
InChI Key: OIFADUQNTPUCKK-QGZVFWFLSA-N
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Description

(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles It is characterized by the presence of a phenyl group and a quinoline moiety attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a quinoline derivative with a phenyl-substituted oxirane in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted phenyl and quinoline derivatives depending on the reagents used.

Scientific Research Applications

(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The phenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Quinolin-4-yl ( (1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanamine
  • S-quinolin-2-yl-methyldithiocarbazate

Uniqueness

(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of a phenyl group and a quinoline moiety attached to an oxazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4S)-4-phenyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c1-2-6-13(7-3-1)17-12-21-18(20-17)16-11-10-14-8-4-5-9-15(14)19-16/h1-11,17H,12H2/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFADUQNTPUCKK-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
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(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
Reactant of Route 6
(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

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